
Galactose 1-phosphate-13C-1 (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactose 1-phosphate-13C-1 (potassium) is a stable isotope-labeled compound, specifically a potassium salt of galactose 1-phosphate where the carbon at position 1 is labeled with carbon-13. This compound is an intermediate in the metabolism of galactose and is involved in the formation of nucleotide sugars .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of galactose 1-phosphate-13C-1 (potassium) typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through enzymatic synthesis using labeled substrates or through chemical synthesis where the labeled carbon is introduced at a specific step in the synthesis of galactose 1-phosphate .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes where labeled substrates are converted to the desired product. The process conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Galactose 1-phosphate-13C-1 (potassium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of galactose 1-phosphate-13C-1 (potassium) can yield galactonic acid derivatives, while reduction can regenerate the original compound .
Applications De Recherche Scientifique
Galactose 1-phosphate-13C-1 (potassium) has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of galactose metabolism.
Biology: Helps in studying the role of galactose 1-phosphate in cellular processes and its impact on cellular metabolism.
Medicine: Used in research related to galactosemia, a genetic disorder affecting galactose metabolism.
Industry: Employed in the production of labeled compounds for use in various biochemical assays and studies
Mécanisme D'action
The mechanism of action of galactose 1-phosphate-13C-1 (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted to glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization of galactose in the body. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galactose 1-phosphate (potassium): The unlabeled version of the compound, used in similar metabolic studies.
Glucose 1-phosphate (potassium): Another intermediate in carbohydrate metabolism, used for comparison in metabolic studies.
Fructose 1-phosphate (potassium): Involved in fructose metabolism, used to study different carbohydrate metabolic pathways
Uniqueness
Galactose 1-phosphate-13C-1 (potassium) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research, providing insights that are not possible with unlabeled compounds .
Propriétés
Formule moléculaire |
C6H11K2O9P |
|---|---|
Poids moléculaire |
337.31 g/mol |
Nom IUPAC |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i5+1;; |
Clé InChI |
KCIDZIIHRGYJAE-ZGOMGSCNSA-L |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([13C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


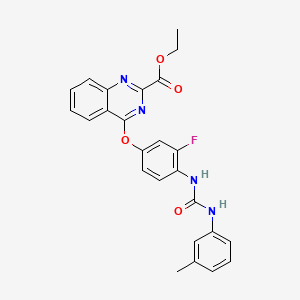
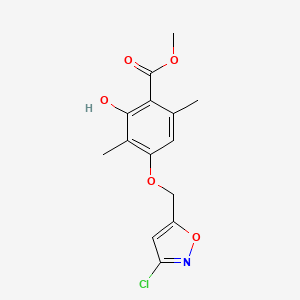
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
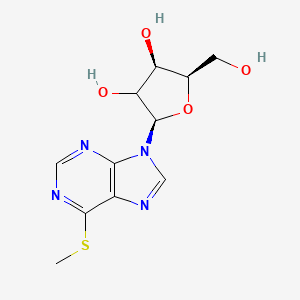

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
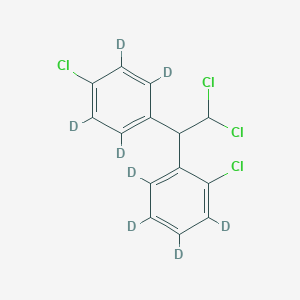
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)


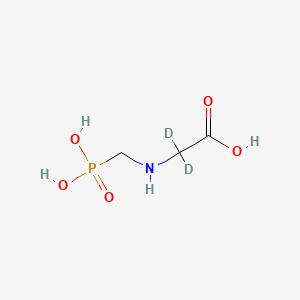

![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
